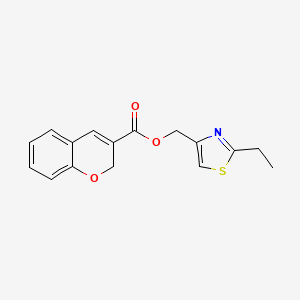
(2-Ethylthiazol-4-yl)methyl 2H-chromene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Ethylthiazol-4-yl)methyl 2H-chromene-3-carboxylate is a compound that combines the structural motifs of thiazole and chromene. Thiazole is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Chromene, on the other hand, is a benzopyran derivative with a fused benzene and pyran ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethylthiazol-4-yl)methyl 2H-chromene-3-carboxylate typically involves the condensation of 2-ethylthiazole with a suitable chromene derivative. One common method involves the reaction of 2-ethylthiazole with 3-formylchromone in the presence of a base such as potassium carbonate in an organic solvent like ethanol. The reaction mixture is heated under reflux conditions for several hours to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Ethylthiazol-4-yl)methyl 2H-chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The chromene ring can be reduced to form dihydrochromene derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and chromene rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols are used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrochromene derivatives.
Substitution: Various substituted thiazole and chromene derivatives.
Applications De Recherche Scientifique
(2-Ethylthiazol-4-yl)methyl 2H-chromene-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials and dyes.
Mécanisme D'action
The mechanism of action of (2-Ethylthiazol-4-yl)methyl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes such as kinases or proteases, leading to the disruption of cellular processes. The compound’s ability to intercalate with DNA or interact with cellular membranes can also contribute to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminothiazole: Known for its antimicrobial properties.
2-Ethylthiazole: Used as a flavoring agent and in the synthesis of pharmaceuticals.
Chromene derivatives: Explored for their antioxidant and anticancer activities.
Uniqueness
(2-Ethylthiazol-4-yl)methyl 2H-chromene-3-carboxylate is unique due to its combined structural motifs of thiazole and chromene, which confer a distinct set of chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C16H15NO3S |
|---|---|
Poids moléculaire |
301.4 g/mol |
Nom IUPAC |
(2-ethyl-1,3-thiazol-4-yl)methyl 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C16H15NO3S/c1-2-15-17-13(10-21-15)9-20-16(18)12-7-11-5-3-4-6-14(11)19-8-12/h3-7,10H,2,8-9H2,1H3 |
Clé InChI |
FYDFDALEWCDFMA-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NC(=CS1)COC(=O)C2=CC3=CC=CC=C3OC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


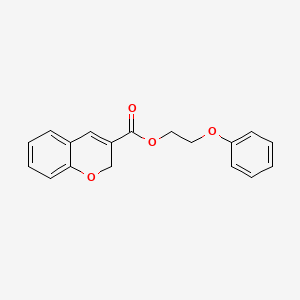
![4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carbaldehyde](/img/structure/B12943272.png)


![tert-Butyl (S)-3,7-dioxa-2-thia-1-azaspiro[4.4]nonane-1-carboxylate 2,2-dioxide](/img/structure/B12943285.png)
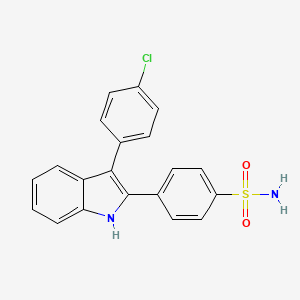
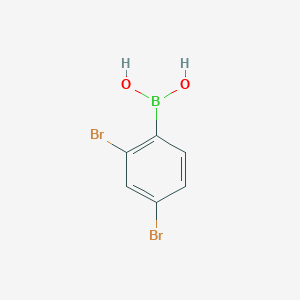
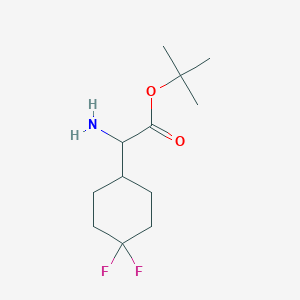


![tert-Butyl (S)-(5-oxa-2-azaspiro[3.4]octan-8-yl)carbamate](/img/structure/B12943322.png)
![2,2-Difluorospiro[2.3]hexan-1-amine](/img/structure/B12943323.png)

![(S)-3-(Benzo[d][1,3]dioxol-5-yl)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid](/img/structure/B12943336.png)
